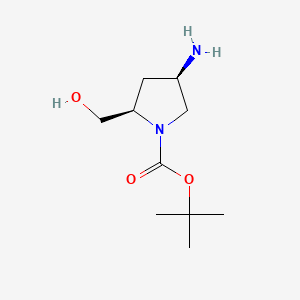
(2R,4R)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Overview
Description
(2R,4R)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2R,4R)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as this compound hydrochloride (CAS No. 1279038-50-4), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 252.74 g/mol
- Purity : ≥95%
The compound acts primarily as an inhibitor of sphingosine kinases (SphK1 and SphK2), which are involved in the sphingosine 1-phosphate (S1P) signaling pathway. This pathway plays a crucial role in various cellular processes, including cell proliferation, migration, and survival, making it a target for cancer therapy and other diseases.
Structure-Activity Relationship
Research indicates that modifications to the 2-(hydroxymethyl)pyrrolidine scaffold enhance the compound's potency against SphK1 and SphK2:
- Inhibition Potency : The most potent derivative reported has values of 0.679 μM for SphK1 and 0.951 μM for SphK2 .
- Binding Interactions : Molecular modeling studies reveal essential hydrogen bonds between the hydroxymethyl group and key amino acid residues in the active site of SphK1 and SphK2 .
Anticancer Properties
The compound has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies have demonstrated that it can effectively reduce S1P levels in cancerous cells, leading to decreased cell proliferation and increased apoptosis.
| Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|
| U937 (histiocytic lymphoma) | 0.951 | SphK2 inhibition leading to reduced S1P levels |
| Saccharomyces cerevisiae | 0.679 | Dual inhibition of SphK1 and SphK2 |
Other Biological Activities
In addition to its anticancer potential, this compound has been implicated in:
- Neuroprotective Effects : Studies suggest that similar pyrrolidine derivatives exhibit neuroprotective properties by modulating neurotransmitter levels.
- Anti-inflammatory Activity : The compound may also exert anti-inflammatory effects through modulation of immune responses linked to the S1P pathway.
Study on Cancer Cell Lines
A study published in Molecules evaluated the effects of various pyrrolidine derivatives on cancer cell lines. The results indicated that compounds with a similar structure to this compound exhibited significant cytotoxicity towards several cancer types, outperforming traditional chemotherapeutics like bleomycin .
Structure Modification Research
Further research focused on modifying the lipophilic tail of pyrrolidine-based inhibitors showed that specific alterations could enhance dual inhibitory activity against both isoforms of sphingosine kinase. This highlights the importance of structural optimization in developing effective therapeutic agents .
Properties
IUPAC Name |
tert-butyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLZOKUGIXLYJZ-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














